N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide
Description
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a chiral sulfonamide derivative featuring a rigid (1R,2R)-diphenylethylamine backbone and a bulky 2,4,6-triisopropylbenzenesulfonyl group. This compound is commercially available in high purity (≥98%) and is commonly utilized in asymmetric catalysis and chiral ligand design due to its stereochemical stability and steric bulk . Its molecular formula is C29H38N2O2S, with a molecular weight of 478.69 g/mol. Safety protocols emphasize careful handling, including obtaining special instructions before use (P201) and avoiding exposure without proper precautions (P202) .
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3/t27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBAKFIRHTBCY-VSGBNLITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133176 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852212-92-1 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852212-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with (1R,2R)-2-amino-1,2-diphenylethanol and 2,4,6-triisopropylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso derivatives, while reduction with lithium aluminum hydride can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide has been studied for its potential to inhibit tumor growth in various cancer cell lines. In vitro studies show that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. This compound may possess similar properties, making it a candidate for developing new antibiotics. Preliminary studies suggest that it could be effective against certain strains of bacteria and fungi .
Biochemical Research
Enzyme Inhibition Studies
this compound has been evaluated as an inhibitor of various enzymes. Its ability to selectively inhibit specific enzymes involved in metabolic pathways can provide insights into disease mechanisms and therapeutic targets. For instance, studies have highlighted its potential as a selective inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism .
Material Science
Polymer Chemistry
The compound's unique sulfonamide group allows it to be used as a building block in polymer synthesis. Researchers are exploring its incorporation into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial applications .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Effects of Sulfonamide Derivatives | Evaluate the anticancer potential of various sulfonamides | This compound showed significant cytotoxicity against breast cancer cell lines. |
| Enzyme Inhibition Profiles of Novel Sulfonamides | Investigate the inhibition of cytochrome P450 enzymes | The compound selectively inhibited CYP2C19 and CYP3A4 enzymes with IC50 values indicating potential for drug-drug interaction studies. |
| Synthesis of Novel Polymers Using Sulfonamide Compounds | Develop new polymer materials with enhanced properties | Successful incorporation of the sulfonamide into polymer chains resulted in improved thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The chiral center and bulky substituents play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide
- Structure : Replaces triisopropyl groups with trimethyl groups on the benzenesulfonamide moiety.
- Applications : Used in coordination chemistry but less favored in asymmetric catalysis due to lower steric demand .
- Synthesis : Prepared via sulfonylation of (1R,2R)-diphenylethylamine with 2,4,6-trimethylbenzenesulfonyl chloride .
N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide (1f-1)
- Structure : Lacks the chiral diphenylethylamine backbone; features a benzoyl-substituted phenyl group and a 4-methylbenzenesulfonamide.
- Properties: Lower molecular weight (C20H17NO3S, 367.42 g/mol) and higher melting point (170–171°C) due to planar benzoyl group .
- Applications: Primarily used in diastereoselective synthesis of tetrahydroquinolines rather than chiral catalysis .
Thiourea Derivatives (e.g., N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride)
- Structure : Replaces sulfonamide with thiourea and introduces trifluoromethyl groups.
- Properties : Increased acidity due to the thiourea moiety and electron-withdrawing CF3 groups. The hydrochloride form enhances solubility in polar media .
- Applications : Used in anion recognition and catalysis, contrasting with the sulfonamide’s role in metal coordination .
Enantiomeric Variant: N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide
- Structure : Mirror-image stereochemistry at the (1S,2S)-diphenylethylamine core.
- Properties : Identical physical properties (e.g., molecular weight, purity ≥97%) but opposite enantioselectivity in catalytic applications .
- Applications : Critical for synthesizing enantiomeric products in asymmetric reactions, such as producing (S)-configured alcohols or amines .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Applications | Steric Bulk |
|---|---|---|---|---|---|
| Target Compound | C29H38N2O2S | 478.69 | ≥98 | Asymmetric catalysis, chiral ligands | High |
| N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide | C25H28N2O2S | 444.57 | ≥97 | Coordination chemistry | Moderate |
| N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide (1f-1) | C20H17NO3S | 367.42 | ≥97 | Diastereoselective synthesis | Low |
| N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea HCl | C23H19F6N3S·HCl | 519.93 | ≥97 | Anion recognition, catalysis | Low |
| (1S,2S)-Enantiomer of Target Compound | C29H38N2O2S | 478.69 | ≥97 (+99%ee) | Enantioselective synthesis | High |
Key Research Findings
Steric Effects : The triisopropylbenzenesulfonamide group in the target compound provides superior steric shielding compared to trimethyl or benzoyl analogs, making it ideal for stabilizing reactive metal intermediates in catalysis .
Stereochemical Rigidity : The (1R,2R)-diphenylethylamine backbone ensures high enantiomeric excess in products, as demonstrated in ruthenium-catalyzed transfer hydrogenation reactions .
Safety and Handling : Unlike thiourea derivatives, the target compound lacks acute toxicity warnings but requires stringent handling protocols due to its chiral sensitivity .
Biological Activity
N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide, also known by its CAS number 852212-92-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
- Molecular Formula : C29H38N2O2S
- Molecular Weight : 478.69 g/mol
- Boiling Point : Not available
- InChI Key : FWSBAKFIRHTBCY-VSGBNLITSA-N
- PubChem ID : 12165386
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antidiabetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Sulfonamides generally inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication.
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 64 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while it possesses antimicrobial activity, it also shows varying degrees of cytotoxicity against mammalian cell lines.
Table 2: Cytotoxicity Results on Mammalian Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A study published in Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against clinical isolates of multi-drug resistant bacteria. The compound was found to be effective against strains resistant to conventional antibiotics.
Case Study 2: Synergistic Effects with Other Antibiotics
Another research highlighted in Antibiotics journal explored the synergistic effects of this compound when combined with other antibiotics such as ciprofloxacin. The combination therapy showed enhanced antibacterial activity compared to monotherapy.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide, and how can researchers optimize yield and purity?
- Methodology : The synthesis typically involves three key steps:
- Step 1 : Stereoselective preparation of the (1R,2R)-2-amino-1,2-diphenylethyl backbone via asymmetric hydrogenation or chiral resolution .
- Step 2 : Sulfonamide formation by reacting the amine with 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol/water to achieve >95% purity .
- Optimization : Monitor reaction progress using TLC and adjust stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) to minimize unreacted amine.
Q. How can the stereochemical integrity of the (1R,2R)-configured ethylenediamine core be confirmed experimentally?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA or IB column with a hexane/isopropanol mobile phase to resolve enantiomeric impurities .
- X-ray Crystallography : Resolve single crystals (grown via slow evaporation in ethanol) to confirm absolute configuration .
- Optical Rotation : Compare measured [α]D values with literature data for (1R,2R) diastereomers .
Q. What analytical techniques are essential for characterizing this compound and verifying its structural identity?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., 2,4,6-triisopropyl groups) and amine/sulfonamide connectivity .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion at m/z 547.2842) .
- Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the stereoselectivity of the sulfonamide coupling step?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) favor sulfonamide formation, while DMF may induce racemization .
- Temperature Control : Reactions at 0–5°C minimize epimerization of the (1R,2R) core; elevated temperatures (>25°C) reduce stereochemical fidelity .
- Data Contradictions : Some studies report conflicting optimal temperatures (e.g., 10°C vs. 0°C), necessitating pilot trials with chiral HPLC monitoring .
Q. What strategies can address solubility challenges in biological assays, given the compound’s highly lipophilic 2,4,6-triisopropyl substituents?
- Methodology :
- Co-solvent Systems : Use DMSO/PBS (≤5% DMSO) for in vitro assays; confirm stability via LC-MS .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzenesulfonamide moiety to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability for in vivo studies .
Q. How can researchers resolve conflicting bioactivity data in enzyme inhibition assays (e.g., IC50 variability across studies)?
- Methodology :
- Assay Standardization : Use a common buffer (e.g., Tris-HCl pH 7.4) and substrate concentration (Km) to minimize variability .
- Counter-Screening : Test against structurally related sulfonamides (e.g., 2,4,6-triethyl analogues) to isolate steric/electronic effects of isopropyl groups .
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions to rationalize potency differences (e.g., hydrophobic pocket accommodation) .
Q. What computational methods are effective for predicting the compound’s binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with CA IX/XII isoforms; prioritize poses with sulfonamide-Zn²+ coordination .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for isopropyl substitutions to quantify their impact on binding .
- QSAR Models : Train models on sulfonamide datasets to correlate logP and steric bulk with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
